Oral Bioavailability (F=86.1%): A Key Differentiator from Non-Oral and Low-F A2AR Antagonists
A2AR-antagonist-1 (compound 38) exhibits an oral bioavailability (F) of 86.1% in preclinical models, as reported in the lead optimization study [1]. In contrast, the widely used reference antagonist ZM241385 has been characterized as having 'moderate clearance' and is not typically employed as an oral agent due to rapid elimination [2]. While several clinical-stage A2AR antagonists (e.g., CPI-444, AZD4635) are described as 'orally bioavailable,' their specific F values are not publicly disclosed or are reported to be lower in preclinical species . This high and explicitly quantified F value supports reliable systemic exposure via oral gavage in rodent tumor and behavioral models.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | F = 86.1% |
| Comparator Or Baseline | ZM241385: no oral F reported; CPI-444/AZD4635: oral but F not disclosed |
| Quantified Difference | Target F = 86.1% vs. undisclosed/lower F |
| Conditions | Preclinical rodent models |
Why This Matters
High oral bioavailability ensures reproducible systemic exposure in preclinical in vivo studies, reducing variability and enabling flexible dosing regimens.
- [1] Xie Q, Zhang S, Zhang R, et al. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. J Med Chem. 2023;66(7):4734-4754. View Source
- [2] In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI, 2020. View Source
